molecular formula C17H16F5N3O B12234330 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12234330
M. Wt: 373.32 g/mol
InChI Key: UQMHFFRMUPOVKI-UHFFFAOYSA-N
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Description

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16F5N3O

Molecular Weight

373.32 g/mol

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H16F5N3O/c18-13-2-1-11(9-14(13)19)10-25-7-4-12(5-8-25)26-16-23-6-3-15(24-16)17(20,21)22/h1-3,6,9,12H,4-5,7-8,10H2

InChI Key

UQMHFFRMUPOVKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

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